molecular formula C11H14N2O3 B1616036 Methyl 5-morpholinonicotinate CAS No. 500865-54-3

Methyl 5-morpholinonicotinate

Cat. No.: B1616036
CAS No.: 500865-54-3
M. Wt: 222.24 g/mol
InChI Key: JKKSUVYKLLZBOJ-UHFFFAOYSA-N
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Description

Methyl 5-morpholinonicotinate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

500865-54-3

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 5-morpholin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)9-6-10(8-12-7-9)13-2-4-16-5-3-13/h6-8H,2-5H2,1H3

InChI Key

JKKSUVYKLLZBOJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CN=C1)N2CCOCC2

Canonical SMILES

COC(=O)C1=CC(=CN=C1)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl-5-bromonicotinate (10 g, 0.045 mol) and morpholine (4.6 g, 0.054 mol) in dry toluene (100 mL) was added fused CsCO3 (30 g, 0.09 mol) with stirring under argon. To this mixture was added BINAP (0.45 g, 0.0005 mol), Pd2(dba)3 (0.22 g, 0.00015 mol) and then the reaction mixture was refluxed at 110° C. for 50 h. The reaction mixture was cooled down to r.t. and diluted with diethyl ether (400 ml) and filtered through celite. The filtrate was concentrated under vacuum and purified by flash column chromatography (CHCl3/MeOH, 4:1) to give 4.2 g (41%) of methyl 5-morpholin-4-ylnicotinate as a liquid. TLC—Chloroform/Methanol (8/2): Rf=0.7.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
CsCO3
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0.22 g
Type
catalyst
Reaction Step Four
Name
Quantity
0.45 g
Type
catalyst
Reaction Step Four

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